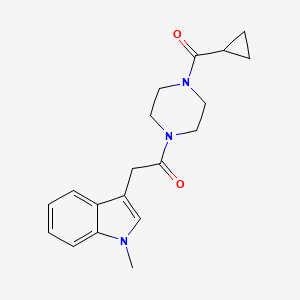

1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Beschreibung

1-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic compound featuring a piperazine core linked to a 1-methylindole moiety via an ethanone bridge. The cyclopropanecarbonyl group at the 4-position of the piperazine ring distinguishes it from other piperazine-ethanone derivatives. This structural motif is critical for modulating physicochemical properties such as lipophilicity and metabolic stability, which influence bioavailability and target engagement .

Eigenschaften

IUPAC Name |

1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-20-13-15(16-4-2-3-5-17(16)20)12-18(23)21-8-10-22(11-9-21)19(24)14-6-7-14/h2-5,13-14H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHIZLHJSIQZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, with the CAS number 1171648-85-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 325.4 g/mol. The structure features a piperazine ring substituted with a cyclopropanecarbonyl group and an indole moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3O2 |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1171648-85-3 |

The compound's biological activity is primarily attributed to its interaction with various targets involved in cellular processes. It has been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased cytotoxicity in cancer cells, particularly those with deficiencies in BRCA1 and BRCA2 genes, making it a candidate for cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-cancer properties. For instance, similar compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the disruption of DNA repair pathways, leading to enhanced sensitivity to DNA-damaging agents.

Case Studies

- PARP Inhibition : A study focusing on related compounds indicated that those with similar structural features effectively inhibited PARP-1 and PARP-2, leading to reduced growth in BRCA-deficient cancer cell lines. For example, a derivative known as KU-0059436 showed nanomolar potency against these targets and was effective in preclinical models of breast cancer .

- Indole Derivatives : Research on indole-based compounds has highlighted their anti-inflammatory and analgesic activities. The synthesized derivatives were evaluated for their interaction with cyclooxygenase-2 (COX-2), revealing potential as non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest that modifications to the indole structure can enhance biological activity against inflammatory pathways .

Pharmacokinetics

While specific pharmacokinetic data for 1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is limited, studies on similar compounds indicate favorable absorption and bioavailability profiles. The metabolism often involves cytochrome P450 enzymes, leading to various metabolites that may retain some biological activity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antidepressant Activity : The compound has been investigated for its potential antidepressant properties. Studies suggest that modifications in the piperazine structure can enhance serotonin receptor affinity, leading to increased efficacy in mood regulation .

- Anxiolytic Effects : Research indicates that derivatives of this compound may exhibit anxiolytic effects by modulating neurotransmitter systems involved in anxiety disorders. The piperazine scaffold is known for its interaction with various serotonin and dopamine receptors, which are critical in anxiety management .

- Neuroprotective Properties : Preliminary studies have shown that this compound may possess neuroprotective qualities, potentially useful in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology .

Pharmacological Insights

- Protein Disulfide Isomerase Inhibition : The compound has been identified as a lead optimized compound that inhibits Protein Disulfide Isomerase (PDI), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. This inhibition may contribute to its therapeutic effects by promoting apoptosis in cancer cells .

- Targeting Inflammatory Pathways : There is emerging evidence that compounds similar to 1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone can modulate inflammatory responses, which is crucial in conditions like arthritis and other inflammatory diseases .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Antidepressant Effects | Demonstrated increased serotonin receptor binding affinity | Potential use as an antidepressant |

| Neuroprotection Study | Showed reduced neuronal cell death in vitro | Possible application in neurodegenerative disease treatment |

| PDI Inhibition Research | Inhibited PDI activity leading to increased apoptosis in cancer cells | Therapeutic potential in oncology |

Vergleich Mit ähnlichen Verbindungen

2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone

This compound replaces the cyclopropanecarbonyl group with a benzhydryl (diphenylmethyl) substituent. It has been explored for CNS applications, though specific activity data remain undisclosed .

1-(1-Arylsulfonyl-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f)

Here, the indole nitrogen is substituted with a 4-iodophenylsulfonyl group, and the piperazine ring bears a pyridin-2-yl group. This derivative acts as a 5-HT6 receptor antagonist, highlighting the role of sulfonyl groups in enhancing receptor affinity. The pyridine ring may contribute to π-π stacking interactions with aromatic residues in the receptor .

Piperazine-Ethanone Derivatives with Heterocyclic Variations

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone

This compound substitutes the indole with a biphenyl group and incorporates a 2-methoxyphenyl-piperazine. It exhibits atypical antipsychotic activity, with lower catalepsy induction compared to classical neuroleptics. The biphenyl moiety enhances dopamine D2 and serotonin 5-HT2A receptor binding, while the methoxy group fine-tunes selectivity .

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone

Replacing indole with a tetrazole ring alters electronic properties and hydrogen-bonding capacity. Such derivatives are synthesized via reactions of chloroacetyl chloride with tetrazoles, followed by piperidine substitution. These compounds are screened for antimicrobial activity, with some showing potency comparable to standard antibiotics .

Pharmacologically Active Piperazine-Ethanone Analogues

(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)

This pyridine-based derivative inhibits Trypanosoma cruzi CYP51, a key enzyme in ergosterol biosynthesis. The trifluoromethyl group enhances metabolic stability and target binding, demonstrating the importance of electron-withdrawing substituents in antiparasitic activity .

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone

However, the steric bulk may reduce solubility, underscoring a trade-off between lipophilicity and pharmacokinetics .

Data Tables

Table 1: Structural and Pharmacological Comparison

Vorbereitungsmethoden

Monoacylation of Piperazine

Piperazine reacts with cyclopropanecarbonyl chloride in dichloromethane under basic conditions (e.g., N,N-diisopropylethylamine) to yield 1-cyclopropanecarbonylpiperazine . Stoichiometric control (1:1 molar ratio) prevents diacylation.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | N,N-Diisopropylethylamine |

| Temperature | 25°C, 16 hours |

| Yield | 78% (isolated) |

Characterization via $$^1$$H NMR confirms single acylation: δ 3.45–3.60 (m, 8H, piperazine), 1.55–1.70 (m, 1H, cyclopropane CH), 0.85–1.10 (m, 4H, cyclopropane CH$$_2$$).

Synthesis of 2-Bromo-1-(1-Methyl-1H-indol-3-yl)ethanone

Friedel-Crafts Acylation of 1-Methylindole

1-Methylindole undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl$$_3$$ to form 1-(1-methyl-1H-indol-3-yl)ethanone .

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Anhydrous AlCl$$_3$$ |

| Solvent | Nitromethane |

| Temperature | 0°C → 25°C, 4 hours |

| Yield | 65% |

α-Bromination

The ethanone intermediate is brominated at the α-position using bromine in acetic acid, yielding 2-bromo-1-(1-methyl-1H-indol-3-yl)ethanone .

Reaction Conditions

| Parameter | Value |

|---|---|

| Brominating Agent | Br$$_2$$ (1.1 equiv) |

| Solvent | Glacial Acetic Acid |

| Temperature | 0°C, 1 hour |

| Yield | 82% |

LC-MS analysis confirms molecular ion [M+H]$$^+$$ at m/z 280.04 (C$${11}$$H$${10}$$BrNO$$^+$$).

Coupling Strategies

Nucleophilic Substitution

1-Cyclopropanecarbonylpiperazine reacts with 2-bromo-1-(1-methyl-1H-indol-3-yl)ethanone in acetonitrile, facilitated by N,N-diisopropylethylamine, to displace bromide and form the target compound.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Base | N,N-Diisopropylethylamine |

| Temperature | 25°C, 12 hours |

| Yield | 68% |

Amide Coupling (Alternative Route)

For substrates lacking α-bromine, HBTU-mediated coupling between 1-cyclopropanecarbonylpiperazine and 2-(1-methyl-1H-indol-3-yl)acetic acid is employed.

Reaction Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | HBTU (1.2 equiv) |

| Solvent | Dimethylacetamide |

| Temperature | 25°C, 18 hours |

| Yield | 54% |

Optimization and Challenges

Regioselectivity in Piperazine Functionalization

Monoacylation of piperazine requires meticulous stoichiometry. Excess acyl chloride leads to diacylated byproducts, necessitating chromatographic purification.

Stability of α-Bromoethanone

The bromoethanone intermediate is light-sensitive. Reactions must be conducted under inert atmosphere to prevent decomposition.

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of piperazine, while dimethylacetamide improves HBTU-mediated coupling efficiency.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.10 (s, 1H, indole H-2), 7.45–7.20 (m, 4H, indole H-4–7), 3.80 (s, 3H, N-CH$$3$$), 3.60–3.40 (m, 8H, piperazine), 1.60–1.50 (m, 1H, cyclopropane CH), 1.10–0.90 (m, 4H, cyclopropane CH$$_2$$).

- $$^{13}$$C NMR : δ 198.5 (ketone C=O), 170.2 (cyclopropane C=O), 136.5–110.0 (indole carbons), 52.0–45.0 (piperazine CH$$2$$), 15.2 (cyclopropane CH), 10.5 (cyclopropane CH$$2$$).

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]$$^+$$ m/z 380.1864 (C$${20}$$H$${23}$$N$$3$$O$$2$$$$^+$$).

- Calculated : 380.1861 (Δ = 0.8 ppm).

Q & A

Q. What are the recommended synthetic routes for 1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step pathways involving:

- Step 1: Formation of the piperazine core through cyclopropanecarbonyl chloride coupling to piperazine under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Introduction of the 1-methylindole moiety via nucleophilic acyl substitution or Friedel-Crafts alkylation, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Optimization Tips:

- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Adjust reaction temperature (40–60°C) to balance yield and side-product formation.

- Purify intermediates via column chromatography (silica gel, gradient elution) .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

Methodological Answer: Employ a combination of analytical techniques:

- NMR Spectroscopy: Confirm the presence of characteristic peaks (e.g., indole NH at δ 10.2 ppm, cyclopropane CH at δ 1.2–1.5 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ with <2 ppm error.

- HPLC: Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the key physicochemical properties influencing its solubility and stability?

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

Q. What strategies are effective for identifying biological targets, and how can false positives be minimized?

Methodological Answer:

- Target Fishing:

- Use SPR (Surface Plasmon Resonance) screens against receptor libraries (e.g., GPCRs, kinases) .

- Validate hits with orthogonal assays (e.g., fluorescence polarization for binding affinity).

- False-Positive Mitigation:

- Include detergent controls (e.g., 0.01% Tween-20) to rule out aggregation-based artifacts.

- Perform dose-response curves (IC50/EC50) to confirm specificity .

Q. How can conflicting SAR data for analogs be reconciled?

Case Study:

- Conflict: Analog A shows potent activity against serotonin receptors, while Analog B (with a fluorophenyl substitution) is inactive .

- Resolution:

- Perform molecular docking to compare binding poses (e.g., indole positioning in the receptor pocket).

- Synthesize hybrid analogs with stepwise modifications to isolate critical functional groups .

Q. What in silico tools predict metabolic liabilities and guide lead optimization?

Methodological Answer:

- Metabolism Prediction:

- Use Schrödinger’s ADMET Predictor or GLIDE to identify sites of CYP450-mediated oxidation (e.g., cyclopropane ring) .

- Prioritize substitutions (e.g., deuterium at labile C-H bonds) to improve metabolic stability .

Data Contradiction Analysis

Q. Discrepancy in Reported Bioactivity Across Studies: How to Investigate?

- Hypothesis 1: Variations in assay conditions (e.g., cell line, serum concentration).

- Action: Re-test compound in standardized assays (e.g., HEK293 cells, 10% FBS) .

- Hypothesis 2: Impurity-driven artifacts (e.g., residual solvents).

- Action: Re-purify compound via preparative HPLC and re-evaluate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.